CP-22185
Overview
Description
CP-22185 is a chemical compound known for its structural complexity and potential applications in various fields. It is a derivative of naphthalenamine and is characterized by the presence of a phenyl group and a methylamine group attached to a tetrahydronaphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-22185 typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the phenyl and methylamine groups. One common method involves the reduction of naphthalenone derivatives followed by methylation and phenylation reactions. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and methylating agents like methyl iodide (CH3I).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
CP-22185 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can further hydrogenate the naphthalene ring.
Substitution: The phenyl and methylamine groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, naphthalenones, and fully hydrogenated naphthalene derivatives.
Scientific Research Applications
CP-22185 has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of CP-22185 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1RS,4RS)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: This compound is similar in structure but contains a chlorine atom on the phenyl ring.
Sertraline Hydrochloride: A well-known selective serotonin reuptake inhibitor (SSRI) with a similar naphthalenamine core structure.
Uniqueness
CP-22185 is unique due to its specific substitution pattern and the presence of both phenyl and methylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(1R,4R)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3/t14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXPZMLRGBVYQV-RHSMWYFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52758-03-9 | |
Record name | Sertraline hydrochloride specified impurity B [EP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052758039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-22185 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4CR040L3W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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